molecular formula C18H16N4O3 B278873 methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No. B278873
M. Wt: 336.3 g/mol
InChI Key: UQPHBMMHWXDAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of triazole-containing compounds that have been widely studied for their antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The exact mechanism of action of methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is not fully understood. However, it has been suggested that methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or by disrupting bacterial membrane integrity. methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate may also interfere with fungal cell membrane function by altering the lipid composition. In cancer cells, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been reported to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has also been shown to reduce the release of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which may contribute to its anti-inflammatory properties. In addition, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been reported to have analgesic and antiplatelet effects.

Advantages and Limitations for Lab Experiments

Methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is also soluble in organic solvents, which makes it suitable for in vitro assays. However, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has some limitations for lab experiments. It has low aqueous solubility, which may limit its use in in vivo studies. In addition, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate may exhibit toxicity at high concentrations, which requires careful dose optimization.

Future Directions

Methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several potential research directions for future studies. It can be further optimized for its antimicrobial, antifungal, and anticancer properties by modifying its chemical structure. methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can also be evaluated for its potential therapeutic applications in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. In addition, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can be studied for its pharmacokinetic and pharmacodynamic properties to optimize its dosing and efficacy. Overall, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has significant potential for future research and development in various fields of medicine.

Synthesis Methods

Methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can be synthesized by the reaction of 4-methylphenylhydrazine with ethyl 4-aminobenzoate, followed by the reaction with benzoyl chloride and sodium azide. The resulting compound is then reacted with methyl iodide to obtain methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate. The synthesis of methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a pure compound.

Scientific Research Applications

Methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has also been reported to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

properties

Product Name

methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 4-[[1-(4-methylphenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H16N4O3/c1-12-3-9-15(10-4-12)22-11-19-16(21-22)17(23)20-14-7-5-13(6-8-14)18(24)25-2/h3-11H,1-2H3,(H,20,23)

InChI Key

UQPHBMMHWXDAKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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